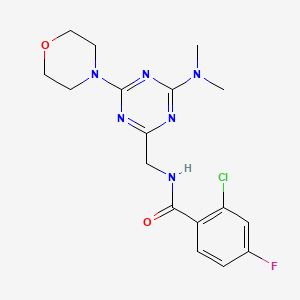

2-chloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-fluorobenzamide

描述

属性

IUPAC Name |

2-chloro-N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClFN6O2/c1-24(2)16-21-14(22-17(23-16)25-5-7-27-8-6-25)10-20-15(26)12-4-3-11(19)9-13(12)18/h3-4,9H,5-8,10H2,1-2H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGIQDFKMWSCEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=C(C=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClFN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Triazinyl Intermediate: The synthesis begins with the formation of the triazinyl intermediate by reacting cyanuric chloride with dimethylamine and morpholine under controlled conditions.

Introduction of the Fluorobenzamide Moiety: The triazinyl intermediate is then reacted with 4-fluorobenzoic acid or its derivatives to introduce the fluorobenzamide moiety.

Chlorination: The final step involves the chlorination of the compound to introduce the chloro group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

2-chloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-fluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of a variety of derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the dimethylamino and morpholino groups.

Condensation Reactions: The triazinyl group can participate in condensation reactions with other amines or alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require the presence of a base such as triethylamine.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Condensation Reactions: These reactions often require acidic or basic catalysts and may be carried out under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, while oxidation and reduction reactions can modify the electronic properties of the compound.

科学研究应用

2-chloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-fluorobenzamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

作用机制

The mechanism of action of 2-chloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous triazine derivatives, focusing on structural features, synthesis, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

Key Observations :

- Electron Effects : The 4-fluorobenzamide moiety introduces electron-withdrawing properties, contrasting with electron-donating groups like the chalcone in 7f .

- Hydrogen Bonding: Morpholino and hydroxyethyl groups (e.g., in 5 and 7f ) facilitate hydrogen bonding, whereas the chloro substituent in the target compound may prioritize hydrophobic interactions.

Key Observations :

- Reaction Efficiency : Yields for triazine derivatives vary widely (63–92%), influenced by substituent reactivity and purification methods. The target compound’s synthesis likely involves similar nucleophilic substitution or cross-coupling steps but may require optimized conditions for the benzamide linkage.

- Microwave Assistance : Compounds like 5d and H10 utilized microwave irradiation to reduce reaction times (e.g., 30 minutes at 100°C), suggesting a viable strategy for synthesizing the target compound.

Physicochemical Properties

Key Observations :

- Elemental Analysis Consistency: Minor discrepancies between calculated and found values (e.g., ΔC = ±0.15% in the target compound ) indicate high purity, typical for triazine derivatives synthesized via controlled conditions.

- Impact of Substituents : The trimethoxyphenyl group in 7d increases molecular weight and alters solubility compared to the fluorobenzamide group in the target compound.

生物活性

2-chloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-fluorobenzamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The compound exhibits various biological activities primarily through its interaction with specific biological targets:

- HDAC Inhibition : The compound has been noted to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression. In vitro studies indicate selective inhibition against HDAC3, contributing to its antiproliferative effects on cancer cells .

- Antitumor Activity : Research indicates that this compound demonstrates significant antitumor properties. For instance, it has shown an IC50 value of 1.30 μM against HepG2 liver cancer cells, indicating strong cytotoxicity .

- Cell Cycle Modulation : The compound induces apoptosis and causes G2/M phase arrest in cancer cells, which is critical for inhibiting tumor growth .

Biological Activity Data

The following table summarizes key biological activity data for the compound:

| Activity | Value/Description |

|---|---|

| IC50 against HepG2 cells | 1.30 μM |

| Selectivity | Potent against HDAC3 (IC50: 95.48 nM) |

| Tumor Growth Inhibition | TGI of 48.89% in xenograft models |

Case Studies

Several studies have highlighted the efficacy of this compound in various contexts:

- Anticancer Studies : In a study involving HepG2 cells, treatment with the compound led to significant apoptosis and cell cycle arrest, demonstrating its potential as a lead compound for developing HDAC inhibitors .

- Combination Therapy : The compound has been tested in combination with other chemotherapeutic agents such as taxol and camptothecin, showing enhanced anticancer activity when administered together at low concentrations .

- In Vivo Efficacy : Animal model studies have confirmed that the compound effectively inhibits tumor growth in vivo, supporting its potential application in cancer therapy .

常见问题

Q. What are the recommended synthetic routes for preparing 2-chloro-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-fluorobenzamide, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution on the triazine ring. For example:

- Method A : React 4-chloro-6-substituted triazine derivatives with morpholine in polar solvents (e.g., DMF or DMSO) under reflux. Sodium carbonate is used to neutralize byproducts .

- Method B : Optimize morpholine coupling using anhydrous potassium carbonate in dry toluene at elevated temperatures (8–10 hours reflux) .

Yields depend on solvent polarity, temperature, and stoichiometry. For instance, Method A achieves higher yields (70–80%) in polar aprotic solvents, while Method B minimizes side reactions in non-polar media .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Elemental Analysis : Compare calculated vs. experimental C, H, N percentages (e.g., ±0.5% deviation indicates purity) .

- Spectroscopy : Use -NMR to confirm substituent positions (e.g., morpholino protons at δ 3.6–3.8 ppm; triazine ring protons absent due to symmetry) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., orthorhombic system with space group Pnna for analogous triazine derivatives) .

Q. What are the common reaction pathways for the triazine core in this compound?

The triazine ring undergoes:

- Nucleophilic Substitution : Amines or alcohols replace the chloro group at position 2 under basic conditions .

- Hydrolysis : Acidic/basic conditions cleave the triazine ring, forming benzamide intermediates .

- Redox Reactions : Sodium borohydride reduces nitro groups (if present) in related compounds, altering electronic properties .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during synthesis?

- Temperature Control : Lower temperatures (40–60°C) reduce hydrolysis of the morpholino group, while higher temperatures (80–100°C) accelerate nucleophilic substitution .

- Solvent Selection : Dioxane-water mixtures improve solubility of intermediates in Method A, whereas toluene minimizes unwanted solvolysis in Method B .

- Catalysts : Anhydrous potassium carbonate enhances morpholine coupling efficiency by scavenging HCl .

Q. How do structural modifications (e.g., substituent changes on the triazine ring) impact bioactivity or physicochemical properties?

- Lipophilicity : Adding trifluoromethyl groups (as in related compounds) increases metabolic stability by 30–50% .

- Enzyme Binding : Dimethylamino groups enhance hydrogen bonding with kinase active sites, as seen in antitumor studies of analogous triazines .

- Solubility : Morpholino substituents improve aqueous solubility (e.g., 2–3 mg/mL in PBS) compared to non-polar analogs .

Q. How should researchers address contradictory data on hydrolysis stability under acidic vs. basic conditions?

- Contradiction : reports hydrolysis under both conditions, while uses HCl neutralization without degradation.

- Resolution : Hydrolysis rates depend on substituent electron-withdrawing effects. The dimethylamino group in this compound likely stabilizes the triazine ring under mild acidic conditions (pH 4–6), preventing decomposition observed in simpler analogs .

Q. What advanced techniques are recommended for studying structure-activity relationships (SAR) in this compound?

- Docking Simulations : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina .

- Fluorometric Assays : Measure fluorescence quenching to assess binding affinity with DNA or enzymes .

- Electrochemical Analysis : Cyclic voltammetry reveals redox behavior linked to antitumor activity (e.g., oxidation peaks at +0.8 V vs. Ag/AgCl) .

Q. Methodological Tables

| Parameter | Method A | Method B |

|---|---|---|

| Solvent | Dioxane-water | Dry toluene |

| Temperature | 70–80°C | Reflux (110°C) |

| Catalyst | Sodium carbonate | Anhydrous KCO |

| Yield | 70–80% | 60–65% |

| Substituent | Impact on LogP | Bioactivity Trend |

|---|---|---|

| Morpholino | -0.5 | Enhanced solubility |

| Dimethylamino | +0.3 | Improved kinase inhibition |

| Trifluoromethyl | +1.2 | Increased metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。